molecular formula C11H24O3Si B8665350 Sec-butoxy cyclopentyl dimethoxysilane CAS No. 149184-14-5

Sec-butoxy cyclopentyl dimethoxysilane

Cat. No. B8665350
Key on ui cas rn: 149184-14-5
M. Wt: 232.39 g/mol
InChI Key: WDYCZZAVQWCXPL-UHFFFAOYSA-N
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Patent
US05248803

Procedure details

In a 100 ml three-neck flask provided with a magnetic stirrer were charged 10.3 g (0.0542 mole) of cyclopentyl trimethoxysilane, 40.3 g (0.543 mole) of sec-butyl alcohol and 33.7 mg (0.625 m mole) of sodium methoxide, which were then reacted with each other at room temperature for 2 hours under stirring. Then, trimethylchlorosilane was added to neutralize the alkali. Then, 10.6 g (0.0457 mole) of sec-butoxy cyclopentyl dimethoxysilane were obtained by vacuum distillation. Its structure was confirmed as in Example 1. FIGS. 1 and 2 are charts of 1H-NMR and IR, respectively. The yield was 84%.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
33.7 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([Si:6](OC)([O:9][CH3:10])[O:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:13]([OH:17])([CH2:15][CH3:16])[CH3:14].C[Si](C)(C)Cl>C[O-].[Na+]>[CH:13]([O:17][Si:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([O:9][CH3:10])[O:7][CH3:8])([CH2:15][CH3:16])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C1(CCCC1)[Si](OC)(OC)OC
Name
Quantity
40.3 g
Type
reactant
Smiles
C(C)(CC)O
Name
sodium methoxide
Quantity
33.7 mg
Type
catalyst
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml three-neck flask provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
were then reacted with each other at room temperature for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)O[Si](OC)(OC)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0457 mol
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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